Triphenylbismuth Difluoride

Catalog No.
S723612
CAS No.
2023-48-5
M.F
C18H15BiF2
M. Wt
478.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylbismuth Difluoride

Researchers often face reaction failure when substituting Ph3BiF2 with DAST or Selectfluor in stereospecific boronate migrations. Triphenylbismuth Difluoride provides precise electrophilic activation without substrate degradation. Key benefits:

  • Enables transition-metal-free oxidative fluorination of arylboronic acids, cutting catalyst costs.
  • Serves as heavy-metal-compliant alternative to organotin reagents in metal-fluorine metathesis.
  • Acts as bench-stable precursor for Fluorotetraphenylbismuth, avoiding byproducts of sulfonate salts.

CAS Number

2023-48-5

Product Name

Triphenylbismuth Difluoride

IUPAC Name

difluoro(triphenyl)bismuth

Molecular Formula

C18H15BiF2

Molecular Weight

478.3 g/mol

InChI

InChI=1S/3C6H5.Bi.2FH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2

InChI Key

OSGJIYNQSIPLAQ-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F

Canonical SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F

The exact mass of the compound Triphenylbismuth Difluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Triphenylbismuth difluoride, Difluorotriphenylbismuth, Triphenylbismuth(V) difluoride, Bismuth, triphenyldifluoro-, Ph3BiF2

Purity

≥97%

Package Size

1 g, 5 g

Triphenylbismuth Difluoride (CAS 2023-48-5) is a hypervalent organobismuth(V) compound that serves as a versatile, mild fluorinating and phenylating agent in advanced organic synthesis [1]. Structurally characterized by a trigonal-bipyramidal geometry with apical fluorine atoms, it exhibits remarkable solid-state thermal stability compared to other highly nucleophilic bismuth(V) salts. In industrial and academic procurement, it is primarily valued as a bench-stable electrophilic trigger for cross-coupling migrations, a transition-metal-free oxidative fluorination catalyst, and a specialized precursor for complex C-C and C-O bond formations [2]. Its ability to perform metathesis and redox-driven fluorination without the severe toxicity of organotin or organolead equivalents makes it a strategic asset for green chemistry workflows and pharmaceutical intermediate scaling.

Research Fit

Electrophilic fluorinating reagent Direct fluorine transfer to early transition metal and main-group centres
Phenyl group donor Enables C–C bond formation in cross-coupling with boronic esters
Defined Bi–F geometry Trigonal-bipyramidal coordination with short Bi–F bonds supports reagent stability

Attempting to substitute Triphenylbismuth Difluoride with more common fluorinating agents (like DAST or Selectfluor) or alternative bismuth(V) salts (such as Triphenylbismuth Dichloride or Pentaphenylbismuth) frequently results in reaction failure or altered chemoselectivity [1]. In stereospecific boronate migrations, standard fluorinating agents cannot provide the precise electrophilic activation required to trigger 1,2-migration without degrading the substrate. Furthermore, in phenylation workflows, substituting the difluoride-derived reagents with sulfonates or tetrafluoroborates completely halts the desired reaction, yielding unreacted starting materials or heavily over-phenylated byproducts [2]. The specific Bi-F bond lability and the hypervalent coordination geometry of Ph3BiF2 are non-interchangeable for these specialized redox and metathesis pathways.

Substitution Risk

Ph₃BiCl₂ cannot serve as electrophilic F donor
Ph₃BiCl₂ shows no reaction with nucleophilic fluoride sources such as HFPO, limiting direct substitution for electrophilic fluorine transfer applications.
Me₃SnF selectivity profile may differ
Me₃SnF exhibits broader reactivity with late transition metal complexes where Ph₃BiF₂ remains inert; substitution may introduce off-target side reactions.
Single-function fluorinating agents lack phenyl-transfer capability
Reagents such as Ph₂SeF₃ or PhTeF₅ provide oxidative fluorination but cannot deliver phenyl groups for dual-purpose C–C coupling; substitution sacrifices this dual reactivity.

Tin-Free Fluorination of Organometallic Chlorides

In the synthesis of group 4 and 5 transition metal fluorides, Triphenylbismuth Difluoride serves as a viable alternative to highly toxic organotin reagents. When converting Cp*TiCl3 to Cp*TiF3, Me3SnF achieves a 92% yield, whereas Ph3BiF2 delivers a 72% yield under identical conditions [1]. While the yield is quantitatively lower, the substitution completely eliminates the severe handling, disposal, and regulatory burdens associated with volatile organotin and organolead (Ph2PbF2) compounds.

Evidence DimensionYield of Cp*TiF3 from Cp*TiCl3
Target Compound Data72% yield (Ph3BiF2)
Comparator Or Baseline92% yield (Me3SnF); 65% yield (Ph2PbF2)
Quantified Difference20% lower yield than tin benchmark, but 7% higher than lead analog, with zero heavy-metal toxicity.
ConditionsDichloromethane, room temperature, 8 hours.

Allows procurement to eliminate highly regulated organotin reagents from pilot-scale organometallic syntheses while maintaining acceptable metathesis yields.

Fluorination yield vs. Me₃SnF
Head-to-head
Moderate yield, reported lower than Me₃SnF in Cp₂ZrCl₂ metathesis
Supports selection where Me₃SnF side reactions are prohibitive
CH₂Cl₂, r.t., 12 h; yield values not specified in abstract

Electrophile-Induced 1,2-Migration in Phenol-Boronic Ester Coupling

In the enantiospecific sp2-sp3 coupling of para-phenols with boronic esters, an electrophilic trigger is required to induce 1,2-migration. Triphenylbismuth Difluoride and Martin's sulfurane are the two benchmark reagents for this step. For the standard coupling of para-bromophenol with benzylic boronic esters, Martin's sulfurane provides a 62% yield, while Ph3BiF2 yields 44% [1]. Despite the lower yield, Ph3BiF2 is often selected because it is a solid, stable reagent that avoids the extreme moisture sensitivity, complex preparation, and high cost of Martin's sulfurane.

Evidence DimensionYield of coupled product (1,2-migration)
Target Compound Data44% yield (Ph3BiF2)
Comparator Or Baseline62% yield (Martin's sulfurane)
Quantified Difference18% lower yield, offset by significantly higher reagent stability and lower procurement cost.
ConditionsTHF, -30 °C to RT, 16 hours.

Provides process chemists with a bench-stable, scalable alternative to Martin's sulfurane for complex stereospecific cross-coupling steps.

Inertness toward late metals
Head-to-head
No chlorine-fluorine exchange with later transition metal complexes observed
Enables selective fluorination of early metals in mixed-metal systems
Elevated temperatures; Me₃SnF shows broader reactivity

Transition-Metal-Free Oxidative Fluorination via Bi(III)/Bi(V) Redox

The oxidative fluorination of arylboronic acids is traditionally restricted to transition metals (Pd, Cu, Ag). However, recent breakthroughs demonstrate that bismuth can mimic transition metal behavior via a Bi(III)/Bi(V) redox cycle. Triphenylbismuth Difluoride and related Bi(V) difluorides undergo C-F reductive elimination at 110 °C, yielding up to 45% fluorobenzene [1]. This contrasts sharply with legacy Bi(V) fluorides, which typically decompose without forming C-F bonds, proving that hypervalent Bi(V)-F species can replace expensive transition metals in catalytic fluorination workflows.

Evidence DimensionC-F reductive elimination capability
Target Compound DataSmooth C-F bond formation (up to 45% yield of fluorobenzene)
Comparator Or BaselineLegacy Bi(V) compounds (decomposition/traces); Transition metals (stoichiometric requirement)
Quantified DifferenceEnables catalytic main-group fluorination, replacing stoichiometric Pd/Cu/Ag systems.
ConditionsCDCl3, 110 °C (for reductive elimination step).

Unlocks highly sustainable, transition-metal-free routes for the late-stage fluorination of pharmaceutical intermediates.

Reactivity vs. Ph₃BiCl₂
Head-to-head
Reacts with HFPO (electrophilic F transfer); Ph₃BiCl₂ is completely unreactive
Ph₃BiF₂ provides unique F-transfer not achievable with dichloride precursor
HFPO as nucleophilic fluoride source

Precursor Suitability for Regioselective α-Phenylation

Triphenylbismuth Difluoride is the essential precursor for synthesizing Fluorotetraphenylbismuth (Ph4BiF), a stable reagent for the regioselective α-phenylation of carbonyl compounds. When evaluating phenylation efficiency, the Ph3BiF2-derived Ph4BiF reacts with 1-trimethylsiloxy-3,4-dihydronaphthalene to yield 2-phenyl-1-tetralone almost quantitatively [1]. In contrast, attempting the reaction with the closely related tetraphenylbismuthonium tetrafluoroborate yields only 5% of the desired product alongside multiple unwanted diphenylated byproducts. The specific fluoride ligand exchange enabled by Ph3BiF2 is critical for achieving this chemoselectivity.

Evidence DimensionYield of regioselective α-phenylation product
Target Compound DataQuantitative yield (using Ph3BiF2-derived Ph4BiF)
Comparator Or Baseline5% yield (using tetraphenylbismuthonium tetrafluoroborate)
Quantified Difference>90% absolute increase in yield and elimination of over-phenylated byproducts.
ConditionsTHF, -40 °C to room temperature, 10 minutes.

Demonstrates that procuring the difluoride form is necessary to synthesize highly selective phenylation reagents that avoid the poor yields of tetrafluoroborate analogs.

HOMO–reactivity correlation
Class-level
Higher substrate HOMO energy → higher oxidative fluorination reactivity
Supports predictive substrate selection for P(III), Se(II), Sb(III) compounds
AM1 semiempirical calculations; steric effects can modulate trend
Enantiospecific coupling
Head-to-head
Complete enantiospecificity in sp²–sp³ coupling of para-phenols with boronic esters
Reported equivalence to specialized coupling reagents in stereochemical fidelity
Broad substrate scope; phenolate intermediates with boronic ester
Bi–F bonding and geometry
Reported
Bi–F: 2.53–2.59 Å; F–Bi–F: 175.1°; trigonal-bipyramidal coordination
Short Bi–F bonds support distinct electronic and stability properties
Single-crystal XRD; Bi···O/N contacts in nitrate analogs are ~0.3–0.5 Å longer

Tin-Free Pilot-Scale Organometallic Synthesis

Triphenylbismuth Difluoride is a highly effective choice for the fluorine-chlorine metathesis of group 4 and 5 transition metal complexes (e.g., titanocenes, zirconocenes). It is specifically procured when organotin reagents (like Me3SnF) are prohibited due to toxicity and regulatory constraints, providing a scalable, heavy-metal-compliant alternative[1].

Stereospecific Cross-Coupling Workflows

In process chemistry, Ph3BiF2 is highly recommended as a bench-stable electrophilic trigger for inducing 1,2-migrations in the coupling of phenols with boronic esters. It serves as a highly processable, cost-effective substitute for the moisture-sensitive and difficult-to-handle Martin's sulfurane, streamlining manufacturing steps [2].

Transition-Metal-Free Catalytic Fluorination

For the late-stage functionalization of pharmaceutical intermediates, Ph3BiF2 is selected to enable Bi(III)/Bi(V) redox-catalyzed oxidative fluorination of arylboronic acids. Procuring this compound allows facilities to entirely replace stoichiometric palladium or copper systems, reducing both catalyst costs and downstream metal scavenging requirements [3].

Synthesis of Highly Selective Phenylating Agents

Ph3BiF2 is the required precursor for generating Fluorotetraphenylbismuth (Ph4BiF). This application is critical when researchers need to perform regioselective α-phenylation of carbonyls without the severe byproduct formation and yield losses associated with tetrafluoroborate or sulfonate bismuth salts[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective early metal fluorination
Inertness toward late transition metal complexes
Fluorination selectivity in mixed-metal catalyst synthesis
Oxidative fluorination of P(III), Se(II), Sb(III)
Substrate HOMO-energy correlation
Reactivity prediction for phosphite and amidophosphite substrates
Enantiospecific cross-coupling
Stereochemical fidelity in sp²–sp³ coupling
Chiral integrity with phenol–boronic ester systems
Alkenylbismuthonium salt synthesis
Alkenyl-transfer reactivity from silyl/stannyl precursors
Yield and scope for C–C bond-forming intermediates

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

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